molecular formula C24H21N5O3S B2710559 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 852145-50-7

2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2710559
CAS No.: 852145-50-7
M. Wt: 459.52
InChI Key: UWOSXGQISJAREN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide” is a complex organic compound that features multiple functional groups, including an indole, a methoxyphenyl group, a triazole ring, a thioether linkage, and a furan moiety. Compounds with such diverse functional groups often exhibit interesting chemical properties and biological activities, making them valuable in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Triazole Ring: Starting with appropriate precursors, the triazole ring can be synthesized through a cyclization reaction.

    Attachment of the Indole and Methoxyphenyl Groups: These groups can be introduced through substitution reactions.

    Formation of the Thioether Linkage: This step involves the reaction of a thiol with a suitable electrophile.

    Attachment of the Furan Moiety: The furan group can be introduced through a nucleophilic substitution reaction.

    Final Acetylation: The final step involves acetylation to form the acetamide group.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole and furan moieties.

    Reduction: Reduction reactions could target the triazole ring or the acetamide group.

    Substitution: Various substitution reactions can occur, especially at the methoxyphenyl and indole groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and exploring new synthetic methodologies.

Biology

In biological research, the compound may be investigated for its potential as a drug candidate, particularly due to the presence of the indole and triazole moieties, which are known for their biological activities.

Medicine

Industry

In the industrial sector, the compound could be used in the synthesis of advanced materials, agrochemicals, or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of “2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide” would depend on its specific biological target. Generally, compounds with indole and triazole rings can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance binding affinity, while the thioether linkage could influence the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide
  • 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide

Uniqueness

The unique combination of functional groups in “2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide” may confer distinct chemical and biological properties, such as enhanced binding to specific biological targets or unique reactivity patterns in chemical reactions.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O3S/c1-31-17-7-4-6-16(12-17)29-23(20-14-25-21-10-3-2-9-19(20)21)27-28-24(29)33-15-22(30)26-13-18-8-5-11-32-18/h2-12,14,25H,13,15H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOSXGQISJAREN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)NCC3=CC=CO3)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.